molecular formula C16H12BrCl2N3O3 B12057865 2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide CAS No. 357412-52-3

2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide

Cat. No.: B12057865
CAS No.: 357412-52-3
M. Wt: 445.1 g/mol
InChI Key: FFCCQKWIZMKLEN-DNTJNYDQSA-N
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Description

2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzylidene hydrazine moiety linked to a dichlorophenyl oxoacetamide group, which contributes to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide typically involves a multi-step process:

    Formation of Benzylidene Hydrazine Intermediate: The initial step involves the condensation of 5-bromo-2-methoxybenzaldehyde with hydrazine hydrate under reflux conditions to form the benzylidene hydrazine intermediate.

    Coupling with Dichlorophenyl Oxoacetamide: The intermediate is then reacted with 3,4-dichlorophenyl isocyanate in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

    Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions, where halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in ethanol or tetrahydrofuran.

    Substitution: Nucleophiles like amines, thiols; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide
  • 2-(2-(5-Chloro-2-methoxybenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide
  • 2-(2-(5-Fluoro-2-methoxybenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide

Uniqueness

The uniqueness of 2-(2-(5-BR-2-Methoxybenzylidene)hydrazino)-N-(3,4-dichlorophenyl)-2-oxoacetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

357412-52-3

Molecular Formula

C16H12BrCl2N3O3

Molecular Weight

445.1 g/mol

IUPAC Name

N'-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide

InChI

InChI=1S/C16H12BrCl2N3O3/c1-25-14-5-2-10(17)6-9(14)8-20-22-16(24)15(23)21-11-3-4-12(18)13(19)7-11/h2-8H,1H3,(H,21,23)(H,22,24)/b20-8+

InChI Key

FFCCQKWIZMKLEN-DNTJNYDQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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